molecular formula C10H8F2O B8156563 2-Ethoxy-1-ethynyl-3,5-difluorobenzene

2-Ethoxy-1-ethynyl-3,5-difluorobenzene

Cat. No.: B8156563
M. Wt: 182.17 g/mol
InChI Key: GNLMHGGPGSQMRT-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethynyl-3,5-difluorobenzene is an organic compound with the molecular formula C10H8F2O It is a derivative of benzene, featuring ethoxy and ethynyl groups along with two fluorine atoms

Properties

IUPAC Name

2-ethoxy-1-ethynyl-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c1-3-7-5-8(11)6-9(12)10(7)13-4-2/h1,5-6H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLMHGGPGSQMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Iodo-2-ethoxy-3,5-difluorobenzene

The Sonogashira coupling is a cornerstone for introducing ethynyl groups into aromatic systems. A critical precursor for this method is 1-iodo-2-ethoxy-3,5-difluorobenzene , synthesized via directed ortho-metalation:

  • Substrate Preparation : Start with 2-ethoxy-3,5-difluorobenzene, obtained by nucleophilic substitution of 1,3,5-trifluorobenzene with sodium ethoxide under reflux in dimethylformamide (DMF).

  • Directed Metalation : Treat the substrate with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), deprotonating the position ortho to the ethoxy group.

  • Iodination : Quench the lithiated intermediate with iodine to yield 1-iodo-2-ethoxy-3,5-difluorobenzene.

Coupling with Trimethylsilylacetylene

The iodinated intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA):

  • Conditions : Catalyze with Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C.

  • Yield : ~74–86% for analogous systems.

  • Deprotection : Remove the TMS group using K₂CO₃ in methanol, achieving quantitative conversion to the terminal alkyne.

Key Advantages :

  • High regioselectivity ensured by the halogen’s position.

  • Compatibility with sensitive functional groups like fluorine.

Protection/Deprotection Strategies for Ethynyl Groups

Phosphoryl Group Protection

Ph₂P(O)-protected acetylenes offer stability during synthesis:

  • Protection : React terminal alkynes with chlorodiphenylphosphine (ClPPh₂) and CuI in toluene, followed by oxidation with H₂O₂.

  • Coupling : Perform SNAr on 1-bromo-2-ethoxy-3,5-difluorobenzene with the protected alkyne.

  • Deprotection : Use t-BuOK in THF to regenerate the ethynyl group.

Benefits :

  • Facilitates purification via polarity differences.

  • Avoids side reactions in acidic or oxidative conditions.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Sonogashira Coupling74–86%High regioselectivity; ScalableRequires halogenated precursors
SNAr + Corey-Fuchs55–66%Avoids transition metalsMulti-step; Moderate yields
Phosphoryl Protection61–91%Enhanced stability; Easy purificationAdditional protection/deprotection steps

Emerging Techniques and Optimization

Microwave-Assisted Synthesis

Reduces reaction times for Sonogashira coupling (e.g., 30 minutes vs. 16 hours).

Flow Chemistry

Enables continuous production of halogenated intermediates, improving throughput.

Catalytic System Innovations

  • Ligand-Free Pd : Reduces costs and simplifies purification.

  • Nanoparticle Catalysts : Enhance activity and recyclability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethynyl-3,5-difluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the ethynyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

2-Ethoxy-1-ethynyl-3,5-difluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethynyl-3,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethynyl group can participate in various reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms enhance the compound’s stability and reactivity by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-ethynyl-3,5-difluorobenzene is unique due to the presence of both ethoxy and ethynyl groups along with two fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-ethoxy-1-ethynyl-3,5-difluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Fluorination : Directing groups (e.g., ethoxy) facilitate regioselective fluorination at the 3,5-positions via electrophilic substitution (e.g., using Selectfluor®) .

Ethynylation : Sonogashira coupling introduces the ethynyl group at the 1-position, requiring palladium catalysts and copper iodide under inert conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) separates intermediates.

Q. Critical Factors :

  • Temperature control during fluorination minimizes byproducts (e.g., over-fluorination).
  • Catalyst loading in Sonogashira coupling affects reaction efficiency (typical range: 2–5 mol% Pd).

Q. Q2. How can researchers characterize the electronic effects of ethoxy and ethynyl groups in this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹⁹F NMR : Chemical shifts (δ ~ -110 to -120 ppm for aromatic F) indicate electron-withdrawing effects of adjacent substituents .
    • IR Spectroscopy : Stretching frequencies for C≡C (2100–2260 cm⁻¹) confirm ethynyl group integrity .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals, explaining reactivity trends .

Advanced Research Questions

Q. Q3. How do researchers resolve contradictions in regioselectivity data during functionalization of fluorinated benzene derivatives?

Methodological Answer: Contradictions often arise from competing electronic (directing groups) and steric effects. Strategies include:

  • Competitive Experiments : Compare yields of products under varying substituent patterns (e.g., ethoxy vs. methyl groups) .
  • Isotopic Labeling : Track reaction pathways using ¹⁸O or ²H isotopes in directing groups.
  • Kinetic Studies : Monitor reaction rates via in-situ NMR to identify rate-determining steps .

Case Study :
In 3,5-difluorobenzene derivatives, ethoxy groups enhance para-substitution but steric hindrance from ethynyl groups may divert reactivity to meta positions .

Q. Q4. What advanced purification techniques are effective for isolating byproducts in multi-step syntheses?

Methodological Answer:

  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection separates isomers (e.g., ortho vs. para fluorination byproducts) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming ethynyl orientation) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies halogenated impurities (e.g., residual Cl from fluorination reagents) .

Q. Q5. How can computational methods optimize reaction pathways for scale-up synthesis?

Methodological Answer:

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using existing reaction databases .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Machine Learning : Train models on fluorination reaction data to predict optimal catalyst-substrate pairs .

Q. Example Workflow :

Input target structure into AI synthesis planners (e.g., Template_relevance Reaxys).

Validate top routes with microreactor trials (0.1–1 mmol scale).

Refine conditions using DOE (Design of Experiments) for robustness .

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